molecular formula C21H32O3 B075239 Etiocholanolone acetate CAS No. 1482-78-6

Etiocholanolone acetate

Cat. No. B075239
CAS RN: 1482-78-6
M. Wt: 332.5 g/mol
InChI Key: FDCINQSOYQUNKB-YHKBIIBQSA-N
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Description

Etiocholanolone, also known as 5β-androsterone, is an etiocholane (5β-androstane) steroid and an endogenous 17-ketosteroid that is produced from the metabolism of testosterone . It is a major metabolite of testosterone and androstenedione in many mammalian species including humans . It is excreted in the urine . Etiocholanolone is also known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor, and possesses anticonvulsant effects .


Synthesis Analysis

Etiocholanolone is produced from 5β-dihydrotestosterone, with 3α,5β-androstanediol as an intermediate . The conversion of testosterone to etiocholanolone is initiated within 12 hours of injection, but the increase in etiocholanolone is transient, indicating that etiocholanolone is also subject to metabolism .


Molecular Structure Analysis

The molecular formula of Etiocholanolone is C19H30O2 . It is a 3α-hydroxy steroid, a 17-oxo steroid, and an androstanoid . It derives from a hydride of a 5β-androstane .


Chemical Reactions Analysis

Etiocholanolone is a 17-ketosteroid which is excreted in the urine as a metabolite of steroid hormones . The most common form of etiocholanolone present in the urine is the sulfate salt . This agent, also known as 5-isoandrosterone, may be used to evaluate adrenal cortex function, bone marrow performance and, in neoplastic disease, for immunostimulation .


Physical And Chemical Properties Analysis

The molecular weight of Etiocholanolone is 290.4 g/mol . It is a 3α-hydroxy steroid, a 17-oxo steroid, and an androstanoid . It derives from a hydride of a 5β-androstane .

Scientific Research Applications

  • Granulocyte Mobilization and Myelosuppression Prediction

    Etiocholanolone was used to assess bone marrow granulocyte reserves in patients with acute leukemia. It helped in predicting the level of hematologic toxicity following antileukemic therapy (Godwin, Zimmerman, Kimball, Wolff, & Perry, 1968).

  • Granulocyte Kinetics Assessment

    Research has shown that etiocholanolone causes a significant increase in the total blood granulocyte pool, suggesting its utility in estimating bone marrow reserve (Vogel, Yankee, Kimball, Wolff, & Perry, 1967).

  • Influence on Granulocyte Entry into Peripheral Blood

    Etiocholanolone was found to accelerate the release of labeled granulocytes from bone marrow when given at specific times in relation to cell labeling (Godwin, Zimmerman, Kimball, Wolff, & Perry, 1968).

  • Measurement of Marrow Granulocyte Reserves

    Etiocholanolone injections in patients with hematological and renal diseases were used to measure marrow granulocyte reserves, showing a rise in blood granulocytes in normal subjects (Gunz, Mani, Ravich, Speden, & Vincent, 1970).

  • Effect on Lysosomes

    It has been studied for its effect on the release of hydrolases from lysosomes in granular fractions of rabbit liver and leukocytes, suggesting a role in lysosomal disruption (Weissmann, 1965).

  • Bone Marrow Granulocyte Reserve in Liver Cirrhosis

    Etiocholanolone tests in cirrhosis patients indicated a decrease in bone marrow granulocyte reserve (Cambiaghi & Paina, 1978).

  • Thermogenic Effect and Metabolic Fate

    Studies have been conducted on its thermogenic response and metabolic fate in humans, showing its role in pyrogenic and inflammatory reactions (Kappas, Hellman, Fukushima, & Gallagher, 1958).

  • Influence on Erythropoiesis

    Research suggests that etiocholanolone stimulates erythropoiesis in certain contexts, particularly in normal mice or those recently out of a hypoxic atmosphere (Gross & Goldwasser, 1976).

Future Directions

Etiocholanolone is a major metabolite of testosterone and androstenedione in many mammalian species including humans . It is excreted in the urine . The conversion of testosterone to etiocholanolone is initiated within 12 hours of injection, but the increase in etiocholanolone is transient, indicating that etiocholanolone is also subject to metabolism . This suggests that future research could focus on the metabolic pathways of etiocholanolone and its role in various physiological processes .

properties

IUPAC Name

[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15-,16+,17+,18+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCINQSOYQUNKB-YHKBIIBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313916
Record name Etiocholanolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etiocholanolone acetate

CAS RN

1482-78-6
Record name Etiocholanolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1482-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etiocholanolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
AH Klokke, JHH Thijssen - Clinica Chimica Acta, 1968 - dspace.library.uu.nl
Determination of unconjugated etiocholanolone in human plasma is clinically used for the diagnosis of the so called “et~ ocholanolone fever”. Two methods have been described for …
Number of citations: 3 dspace.library.uu.nl
R Aguilera, TE Chapman… - Rapid Communications in …, 2000 - Wiley Online Library
… etiocholanolone acetate, respectively. The mean δ 13 C values for androsterone and etiocholanolone acetate in … etiocholanolone acetate in the QC-Pos were lower, −28.4 and −28.2‰. …
JM George, SM Wolff, E Diller… - The Journal of Clinical …, 1969 - Am Soc Clin Investig
… The radioactive steroid was always chromatographed between two samples of etiocholanolane or etiocholanolone acetate, which were identified by spraying with a solution of meta-…
Number of citations: 36 www.jci.org
M Hebestreit, U Flenker, C Buisson… - Journal of agricultural …, 2006 - ACS Publications
… Figure 2 shows a typical HPLC chromatogram of epitestosterone acetate, etiocholanolone acetate, androst-5ene-3β,17α-diol diacetate, and 5α-androstane-3β,17α-diol diacetate. The …
Number of citations: 47 pubs.acs.org
R Aguilera, CK Hatton, DH Catlin - Clinical Chemistry, 2002 - academic.oup.com
… If an athlete takes synthetic testosterone or a steroid that is metabolized to androsterone and etiocholanolone, the δ 13 C values for androsterone and etiocholanolone acetate are −30.0…
Number of citations: 97 academic.oup.com
DK Fukushima - Journal of Biological Chemistry, 1964 - Elsevier
During the investigations which resulted in the isolation of 1% hydroxyetiocholanolonel from human urine (1)) another more polar metabolite was observed in the extracts. This …
Number of citations: 11 www.sciencedirect.com
C Buisson, C Mongongu, C Frelat, M Jean-Baptiste… - Steroids, 2009 - Elsevier
… The reference gas was calibrated with a mixture of steroids acetate (5α-androstanol-acetate, etiocholanolone-acetate, 5β-androstane-3α,17β-diol, 11-ketoetiocholanolone), whose δ 13 …
Number of citations: 19 www.sciencedirect.com
AM Bond, AF Hollenkamp, SB Thompson… - Analytical …, 1988 - ACS Publications
The electrochemical oxidation of biologically Important 3-and 17-keto steroids derivatized with phenylhydrazlnes has been Investigated at platinum and glassy carbon electrodes In …
Number of citations: 20 pubs.acs.org
WROY SLAUNWHITE JR… - The Journal of Clinical …, 1958 - academic.oup.com
C 14 -androsterone and C 14 -etiocholanolone were administered intravenously to 7 human female subjects; 3 received both steroids, and 4 (with bile fistulas) received only one. The …
Number of citations: 49 academic.oup.com
M SZÉCSÉNYI, L KECSKÉS - … in Steroid Analysis …, 1985 - Elsevier Publishing Company
Number of citations: 0

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